molecular formula C31H28N2O2 B11044069 Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate

Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11044069
M. Wt: 460.6 g/mol
InChI Key: VJWVYCGBFCLUBC-UHFFFAOYSA-N
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Description

Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a tetrahydropyridine ring substituted with multiple phenyl groups and a phenylamino group, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate can be achieved through multi-component reactions. One common method involves the condensation of 1,3-dicarbonyl compounds with aromatic aldehydes and aniline in the presence of a catalytic amount of LaCl3·7H2O in methanol at room temperature . This method offers several advantages, including mild reaction conditions, good yields, and high atom economy.

Industrial Production Methods

Industrial production of this compound typically involves similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenylamino group can form hydrogen bonds with biological macromolecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its highly functionalized structure, which provides a versatile platform for further chemical modifications

Properties

Molecular Formula

C31H28N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

methyl 4-anilino-1,2,6-triphenyl-3,6-dihydro-2H-pyridine-5-carboxylate

InChI

InChI=1S/C31H28N2O2/c1-35-31(34)29-27(32-25-18-10-4-11-19-25)22-28(23-14-6-2-7-15-23)33(26-20-12-5-13-21-26)30(29)24-16-8-3-9-17-24/h2-21,28,30,32H,22H2,1H3

InChI Key

VJWVYCGBFCLUBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CC(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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